

C646: A Comprehensive Technical Guide to its In Vitro and In Vivo Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

C646 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 and its paralog, CREB-binding protein (CBP). These enzymes play a critical role in regulating gene transcription by acetylating histone and non-histone proteins, thereby influencing a wide array of cellular processes including proliferation, differentiation, and apoptosis. Dysregulation of p300/CBP activity is implicated in various diseases, most notably cancer, making them attractive therapeutic targets. This technical guide provides an in-depth overview of the in vitro and in vivo activities of C646, complete with experimental methodologies and pathway visualizations to support further research and drug development efforts.

Mechanism of Action

C646 acts as a competitive inhibitor of p300/CBP with respect to the histone substrate. It binds to the HAT domain of these enzymes, preventing the transfer of acetyl groups from acetyl-CoA to lysine residues on histone tails and other protein substrates. This inhibition of acetylation leads to a more condensed chromatin structure and repression of gene transcription for p300/CBP target genes.

In Vitro Activity



The in vitro effects of **C646** have been extensively characterized in a multitude of cell-based assays, demonstrating its potent anti-proliferative and pro-apoptotic properties across various cancer cell lines.

Enzymatic Activity

In cell-free enzymatic assays, C646 exhibits high potency and selectivity for p300/CBP.

Parameter	Value	Reference
p300 Ki	400 nM	[1]
p300 Inhibition at 10 μM	86%	[1]

Cellular Effects

C646 induces a range of anti-cancer effects in cultured cells, including cell cycle arrest, apoptosis, and inhibition of colony formation.



Cell Line	Cancer Type	Effect	Concentration	Reference
Prostate Cancer (Androgen- Sensitive and Castration- Resistant)	Prostate Cancer	Apoptosis	20 μΜ	[1]
AML1-ETO- Positive AML Cells	Acute Myeloid Leukemia	Cell Cycle Arrest (G1), Apoptosis, Reduced Colony Formation	Not Specified	[2][3]
Pancreatic Cancer Cells (MIAPaCa2, PSN1)	Pancreatic Cancer	Inhibition of Histone H3 Acetylation, Reduced Proliferation	20-30 μΜ	[4]
Gastric Cancer Cells	Gastric Cancer	Inhibition of Survival and Invasion	Not Specified	[5]
Adipose-Derived Stem Cells	Not Applicable	Blocked Proliferation, Cell Cycle Arrest, Apoptosis	Not Specified	[6][7][8][9]

In Vivo Activity

Preclinical studies in animal models have demonstrated the therapeutic potential of **C646** in various disease contexts, particularly in oncology.



Animal Model	Disease	C646 Treatment Regimen	Key Findings	Reference
Pancreatic Cancer Xenograft (Nude Mice)	Pancreatic Cancer	Not Specified	Suppressed Tumor Growth	[4]
AML Xenograft (Recipient Mice)	Acute Myeloid Leukemia	Not Specified	Longer Median Survival Time (37 vs 30 days)	[2]
Neuropathic Pain Model (Rats)	Neuropathic Pain	Intrathecal Administration	Attenuated Mechanical Allodynia and Thermal Hyperalgesia	[1]

Signaling Pathways Modulated by C646

C646 exerts its cellular effects by modulating key signaling pathways that are often dysregulated in cancer.

NF-кВ Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. p300/CBP act as co-activators for NF-κB-mediated transcription. By inhibiting p300/CBP, **C646** can suppress the expression of pro-inflammatory and anti-apoptotic genes downstream of NF-κB.



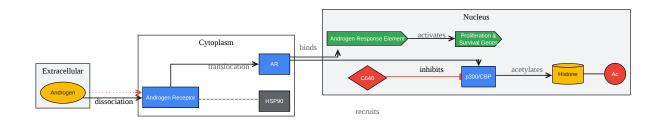


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Caption: C646 inhibits NF-kB signaling by blocking p300/CBP-mediated histone acetylation.

Androgen Receptor (AR) Signaling Pathway

In prostate cancer, the androgen receptor is a key driver of tumor growth. p300/CBP are coactivators of AR, and their HAT activity is crucial for AR-mediated gene transcription. **C646** can disrupt this signaling axis, leading to the downregulation of AR target genes.



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Caption: C646 disrupts androgen receptor signaling by inhibiting p300/CBP co-activator function.



Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

In Vitro p300/CBP Histone Acetyltransferase (HAT) Assay (Radioactive)

This assay directly measures the enzymatic activity of p300/CBP by quantifying the transfer of a radiolabeled acetyl group to a histone substrate.

Materials:

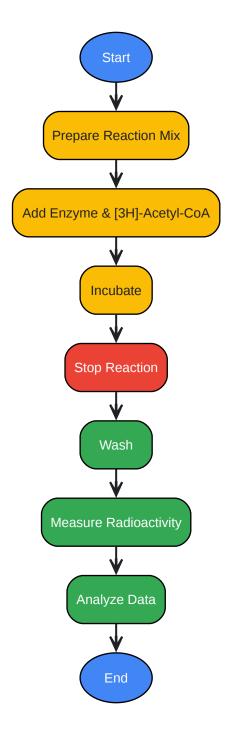
- Recombinant p300 or CBP enzyme
- · Histone H3 or H4 peptide substrate
- [3H]-Acetyl-CoA
- C646 or other test compounds
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
- Scintillation fluid and counter

Procedure:

- Prepare a reaction mixture containing assay buffer, histone peptide substrate, and the test compound (C646) at various concentrations.
- Initiate the reaction by adding recombinant p300/CBP enzyme and [3H]-Acetyl-CoA.
- Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
- Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
- Wash the paper extensively with wash buffer (e.g., 50 mM sodium carbonate/bicarbonate buffer, pH 9.2) to remove unincorporated [3H]-Acetyl-CoA.



- Dry the paper and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition relative to a vehicle control.



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Caption: Workflow for a radioactive histone acetyltransferase (HAT) assay.



Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

Materials:

- Cells of interest
- · 96-well plates
- C646 or other test compounds
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Microplate reader

Procedure:

- Seed cells in a 96-well plate and allow them to adhere overnight.
- Treat cells with various concentrations of C646 for the desired duration (e.g., 24, 48, 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.



Materials:

- Cells of interest
- C646 or other test compounds
- Annexin V-FITC (or other fluorophore)
- Propidium Iodide (PI)
- Annexin V Binding Buffer
- · Flow cytometer

Procedure:

- Treat cells with C646 for the desired time.
- Harvest cells (including floating cells) and wash with cold PBS.
- · Resuspend cells in Annexin V Binding Buffer.
- Add Annexin V-FITC and PI to the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.
- Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early
 apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are
 Annexin V- and PI-positive.

In Vivo Xenograft Tumor Model

This protocol outlines the general procedure for establishing and evaluating the efficacy of **C646** in a subcutaneous xenograft model.

Materials:

Cancer cell line of interest



- Immunocompromised mice (e.g., nude or NOD/SCID)
- Matrigel (optional)
- C646 formulated for in vivo administration
- Calipers for tumor measurement

Procedure:

- Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional).
- Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
- Allow tumors to grow to a palpable size (e.g., 100-200 mm3).
- Randomize mice into treatment and control groups.
- Administer C646 (or vehicle control) to the mice via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.
- Measure tumor volume regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width2).
- Monitor animal weight and overall health throughout the study.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

C646 is a valuable research tool for investigating the biological roles of p300/CBP and a promising lead compound for the development of novel therapeutics, particularly in the context of cancer. Its well-characterized in vitro and in vivo activities, coupled with a clear mechanism of action, provide a strong foundation for further preclinical and clinical investigation. The detailed protocols and pathway diagrams presented in this guide are intended to facilitate these efforts and contribute to a deeper understanding of the therapeutic potential of p300/CBP inhibition.



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